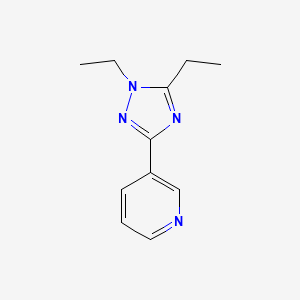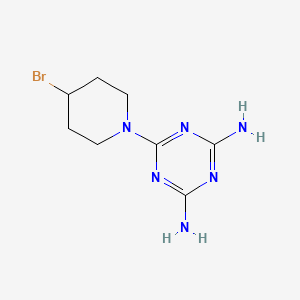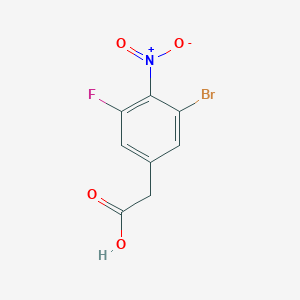
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is an organic compound that features a phenyl ring substituted with bromine, fluorine, and nitro groups, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety is typically introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide for methoxy substitution, potassium tert-butoxide for tert-butyl substitution.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid.
Substitution: 2-(3-methoxy-5-fluoro-4-nitrophenyl)acetic acid, 2-(3-tert-butyl-5-fluoro-4-nitrophenyl)acetic acid.
Oxidation: this compound derivatives with additional carboxylic acid groups.
Applications De Recherche Scientifique
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aromatic compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions, while the bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-bromo-4-nitrophenyl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-fluoro-4-nitrophenyl)acetic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid:
Uniqueness
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can provide a balance of electronic and steric effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H5BrFNO4 |
|---|---|
Poids moléculaire |
278.03 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Clé InChI |
UXKNLOHMMHSOJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


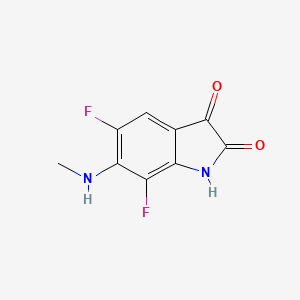
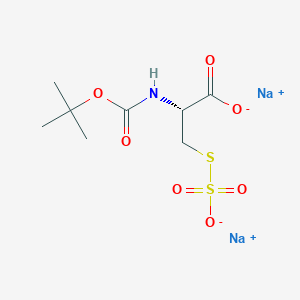
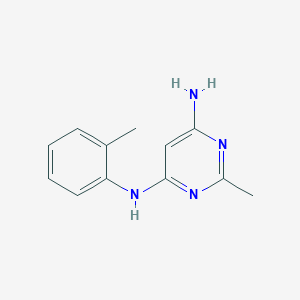
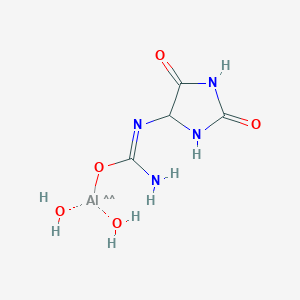
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
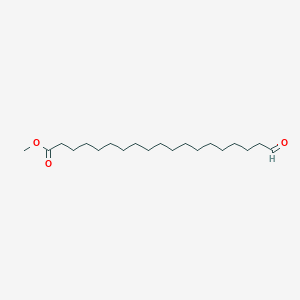
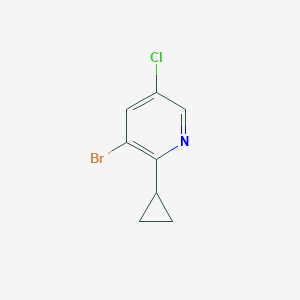
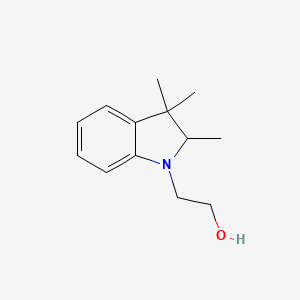
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

